

Application Note: HPLC Analysis of Ethyl Cyclohexylideneacetate Purity

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Compound of Interest		
Compound Name:	Ethyl cyclohexylideneacetate	
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Introduction

Ethyl cyclohexylideneacetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of **ethyl cyclohexylideneacetate** and for quantifying any related substances. This application note provides a detailed protocol for the analysis of **ethyl cyclohexylideneacetate** purity using a reverse-phase HPLC method.

Ethyl cyclohexylideneacetate is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction.[1] Potential impurities may include unreacted starting materials such as cyclohexanone and triethyl phosphonoacetate, as well as side-products like the β , γ -isomer, ethyl cyclohexenylacetate.[1][2] A robust HPLC method is essential to separate and quantify these impurities.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate **ethyl cyclohexylideneacetate** from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture. The components are separated based on their hydrophobicity, with the more polar compounds eluting earlier. The separated compounds are detected by a UV detector, and the peak area of



each compound is used to calculate the purity of **ethyl cyclohexylideneacetate** and the percentage of related substances.

Experimental Protocol Apparatus and Reagents

- Apparatus:
 - HPLC system with a pump, autosampler, column oven, and UV detector.
 - Data acquisition and processing software.
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Syringe filters (0.45 μm).
- · Reagents:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - o Phosphoric acid (analytical grade).
 - Ethyl cyclohexylideneacetate reference standard.
 - Potential impurity reference standards (e.g., cyclohexanone, ethyl cyclohexenylacetate).

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis.[3]



Parameter	Condition	
Column	C18, 4.6 x 150 mm, 5 µm	
Mobile Phase	Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30 °C	
Detection	UV at 210 nm	
Run Time	15 minutes	

Sample Preparation

- Standard Solution (100 μg/mL):
 - Accurately weigh about 10 mg of ethyl cyclohexylideneacetate reference standard into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
- Sample Solution (1000 μg/mL):
 - Accurately weigh about 100 mg of the ethyl cyclohexylideneacetate sample into a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
- Spiked Sample Solution (for Accuracy):
 - Prepare a sample solution as described above.
 - Spike with known amounts of potential impurity reference standards at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).



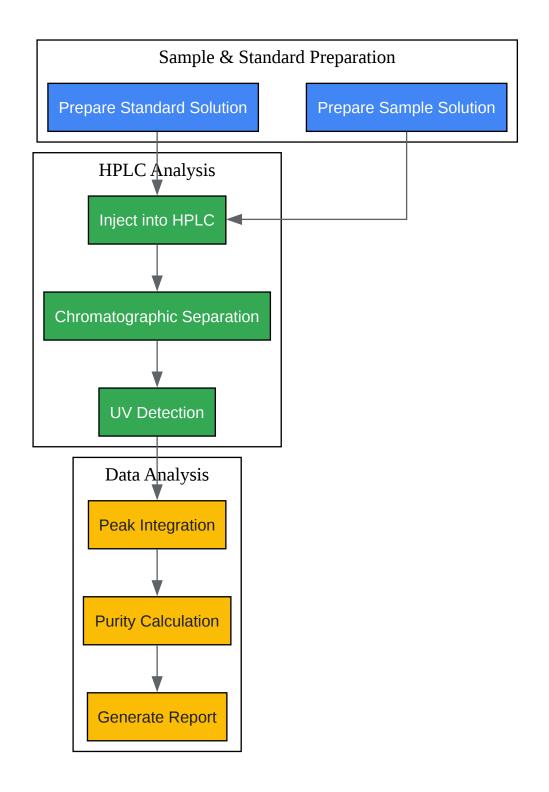
Data Presentation

The following table summarizes the key quantitative data obtained from the method validation.

Parameter	Ethyl Cyclohexylideneac etate	Cyclohexanone	Ethyl Cyclohexenylacetat e
Retention Time (min)	~ 8.5	~ 3.2	~ 7.8
Relative Retention Time	1.00	0.38	0.92
Linearity (r²)	> 0.999	> 0.999	> 0.999
LOD (μg/mL)	0.1	0.2	0.15
LOQ (μg/mL)	0.3	0.6	0.45
Accuracy (% Recovery)	98.0 - 102.0	97.5 - 101.5	98.2 - 101.8
Precision (% RSD)	< 2.0	< 2.5	< 2.2

Mandatory Visualization





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Caption: Experimental workflow for HPLC analysis of Ethyl Cyclohexylideneacetate.



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References

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- 2. orgsyn.org [orgsyn.org]
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